

A Technical Guide to 2-Bromo-5-benzoylthiophene: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: **2-Bromo-5-benzoylthiophene**

Cat. No.: **B184545**

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This guide provides an in-depth analysis of **2-Bromo-5-benzoylthiophene**, a pivotal heterocyclic compound. We will explore its molecular architecture, synthesis methodologies, and its critical role as a versatile building block in the realms of pharmaceutical development and materials science. This document is intended for researchers, chemists, and professionals in drug discovery and materials engineering who require a comprehensive understanding of this compound's properties and applications.

Introduction: The Significance of a Doubly Functionalized Thiophene Core

2-Bromo-5-benzoylthiophene is an organic compound built upon a five-membered, sulfur-containing aromatic ring known as thiophene.^[1] Its significance in synthetic chemistry stems from its unique dual-functionalization. The molecule possesses two key reactive sites: a bromine atom at the 2-position and a benzoyl group at the 5-position.^[2] This distinct architecture makes it an exceptionally valuable intermediate.^[3] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the strategic construction of carbon-carbon and carbon-heteroatom bonds.^[4] Simultaneously, the benzoyl group's ketone functionality offers a site for nucleophilic additions and other modifications.^[4] This combination of reactive centers allows for sequential, regioselective modifications, making it a cornerstone precursor for complex molecular targets in drug discovery and advanced materials.^[5]

Molecular Structure and Nomenclature

The precise identification of a chemical entity is foundational to reproducible science. **2-Bromo-5-benzoylthiophene** is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular structure.

- IUPAC Name: (5-bromothiophen-2-yl)(phenyl)methanone[2][5][6]
- CAS Number: 31161-46-3[2][5][7]
- Molecular Formula: C₁₁H₇BrOS[2][6][8]
- Molecular Weight: 267.14 g/mol [2][5][8]
- SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br[2][9]

Caption: Molecular Structure of **2-Bromo-5-benzoylthiophene**.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in various experimental setups. **2-Bromo-5-benzoylthiophene** is typically a stable solid under standard laboratory conditions.

Property	Value	Source(s)
Appearance	White to off-white or pale yellow powder/crystalline solid.	[3][7][10]
Melting Point	45-46 °C	[8][10][11]
Boiling Point	~361.7 - 369.9 °C (Predicted)	[3][8]
Density	~1.54 g/cm³ (Predicted)	[8][10]
Solubility	Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.	[3]
Flash Point	~172.6 °C	[8][11]

Synthesis and Chemical Reactivity

The utility of **2-Bromo-5-benzoylthiophene** is intrinsically linked to its synthesis and subsequent reactivity. Understanding the causality behind its formation is key to leveraging it effectively.

Primary Synthetic Route: Friedel-Crafts Acylation

The most common and efficient method for synthesizing **2-Bromo-5-benzoylthiophene** is the Friedel-Crafts acylation of 2-bromothiophene.[5][7][12]

- Mechanism: This reaction involves the electrophilic substitution of a hydrogen atom on the 2-bromothiophene ring. Benzoyl chloride acts as the acylating agent. A Lewis acid catalyst, such as stannic chloride (SnCl_4) or aluminum chloride (AlCl_3), is crucial.[7][12] The catalyst coordinates with the benzoyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.
- Regioselectivity: The sulfur atom in the thiophene ring directs electrophilic attack preferentially to the 2- and 5-positions. Since the 2-position is already occupied by bromine, acylation occurs with high selectivity at the 5-position, leading to high yields of the desired product, often exceeding 90%. [5][7]

Alternative Synthetic Pathways

While Friedel-Crafts acylation is dominant, other methods exist:

- Bromination of 2-Benzoylthiophene: An alternative two-step process involves first acylating thiophene to produce 2-benzoylthiophene. Subsequent electrophilic bromination with N-bromosuccinimide (NBS) or Br₂ selectively installs the bromine atom at the 5-position.[5]
- Palladium-Catalyzed Cross-Coupling: Modern synthetic strategies, such as the Suzuki-Miyaura reaction, can be employed. This involves coupling 2,5-dibromothiophene with a benzoyl boronic acid derivative in the presence of a palladium catalyst, offering a different approach to constructing the C-C bond.[5]

Core Reactivity

The synthetic power of **2-Bromo-5-benzoylthiophene** lies in the orthogonal reactivity of its functional groups:

- The C-Br Bond: The bromine atom is an excellent leaving group, making it the primary site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling rapid diversification of the molecular scaffold.[4]
- The Benzoyl Group: The carbonyl (C=O) in the benzoyl group is susceptible to nucleophilic attack. It can undergo reactions like reduction to an alcohol, condensation reactions, or the formation of imines, providing a secondary point for molecular elaboration.[4]

Core Applications in Research and Development

The unique bifunctional nature of **2-Bromo-5-benzoylthiophene** makes it a high-value precursor in two major fields: drug discovery and materials science.

Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] **2-Bromo-5-benzoylthiophene** serves as a key starting material for building more complex, biologically active molecules.

A prominent example is its use in the development of novel microtubule inhibitors that target the colchicine binding site on tubulin.^[5] These compounds are of significant interest as potential anti-cancer agents. By using **2-Bromo-5-benzoylthiophene** as a core, researchers can systematically modify the structure to optimize potency and reduce the neurological toxicity often associated with existing treatments.^[5] Its structure is also integral to structure-activity relationship (SAR) studies aimed at discovering new antiviral and anti-inflammatory agents.^[4]

Materials Science and Organic Electronics

In materials science, **2-Bromo-5-benzoylthiophene** is a foundational component for creating organic semiconductors.^{[3][5]} The electron-rich and planar nature of the thiophene ring is highly beneficial for charge transport.^[4] This compound is used to synthesize functional materials for next-generation technologies, including:

- Organic Light-Emitting Diodes (OLEDs): It can be incorporated into larger conjugated systems that form the emissive or charge-transport layers in OLED displays.^{[3][5]}
- Organic Photovoltaics (OPVs): It serves as a building block for donor or acceptor materials in solar cells.^[5]

Spectroscopic Characterization

Confirming the identity and purity of **2-Bromo-5-benzoylthiophene** is achieved through standard spectroscopic techniques. The expected data provides a fingerprint for the molecule.

- ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the protons on both the thiophene and phenyl rings. Based on literature data, the approximate chemical shifts (in CDCl_3) are: δ 7.84 (d, 2H, ortho-protons of phenyl), 7.62 (t, 1H, para-proton of phenyl), 7.52 (t, 2H, meta-protons of phenyl), 7.40 (d, 1H, thiophene proton), and 7.15 (d, 1H, thiophene proton).^[7]
- Infrared (IR) Spectroscopy: The IR spectrum provides evidence of the key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ketone (approx. $1630\text{-}1680\text{ cm}^{-1}$), aromatic C=C stretches (approx. $1450\text{-}1600\text{ cm}^{-1}$), aromatic C-H stretches (above 3000 cm^{-1}), and a C-Br stretch in the fingerprint region.^[13]

- Mass Spectrometry (MS): The mass spectrum is most notable for its molecular ion peak. Due to the nearly equal natural abundance of bromine isotopes (^{79}Br and ^{81}Br), the spectrum will exhibit a characteristic pair of peaks (M^+ and $\text{M}+2$) of almost equal intensity at m/z values corresponding to 266 and 268.[12][13]

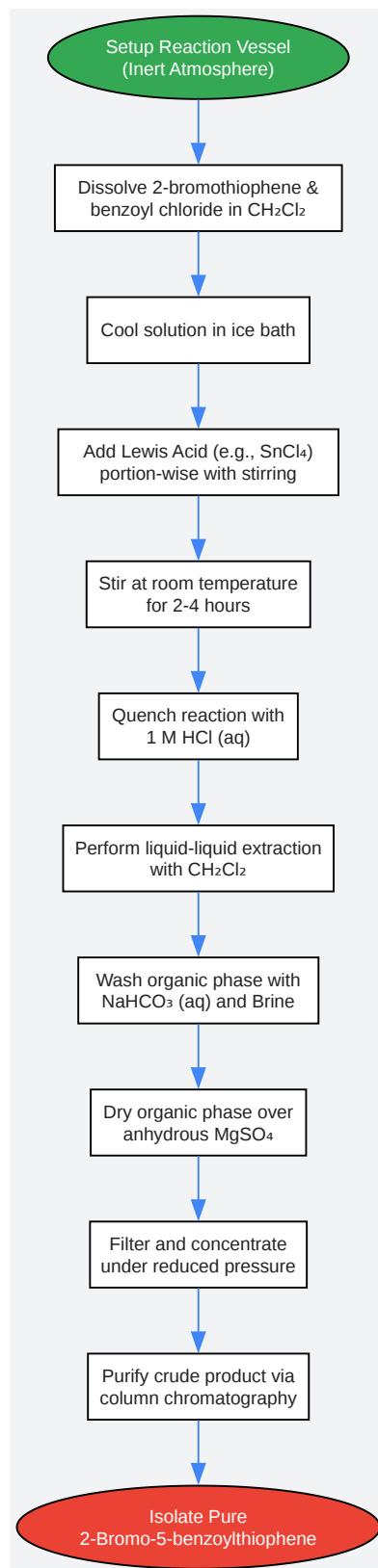
Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a self-validating system for the synthesis of **2-Bromo-5-benzoylthiophene**, adapted from established literature procedures.[7][12]

Objective: To synthesize **2-Bromo-5-benzoylthiophene** from 2-bromothiophene and benzoyl chloride.

Materials:

- 2-Bromothiophene
- Benzoyl chloride
- Stannic chloride (SnCl_4) or Aluminum chloride (AlCl_3)
- Methylene chloride (CH_2Cl_2) or Carbon disulfide (CS_2) (anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane and Diethyl ether for chromatography

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Caption: Workflow for the synthesis of **2-Bromo-5-benzoylthiophene**.

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromothiophene (1.0 eq) and anhydrous methylene chloride.
- Addition of Reagent: Add benzoyl chloride (1.0 eq) to the solution and stir.
- Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and portion-wise, add the Lewis acid catalyst (e.g., stannic chloride, 1.0 eq) while maintaining the low temperature.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2.5 to 4 hours. Monitor the reaction progress by TLC.
- Work-up: Upon completion, cool the reaction mixture again in an ice bath and carefully quench it by slowly adding 1 M HCl.^[7]
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with methylene chloride.
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
- Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.^[7]
- Purification: Purify the resulting residue by silica gel column chromatography, typically using a hexane/ether or hexane/ethyl acetate gradient, to afford the pure product as a crystalline solid.^[7]

Safety and Handling

As with any chemical reagent, proper handling is essential.

- Hazards: **2-Bromo-5-benzoylthiophene** is classified as harmful if swallowed and can cause skin and eye irritation.^{[2][8]} It is also irritating to the respiratory system.^[8]

- Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.^[8] Avoid breathing dust.
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.^[3]

Conclusion

2-Bromo-5-benzoylthiophene is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its well-defined structure, predictable reactivity, and robust synthesis make it a reliable and versatile building block. For professionals in drug development, it provides a validated starting point for creating novel therapeutics, particularly in oncology. For materials scientists, it is a key component in the rational design of next-generation organic electronic devices. A thorough understanding of its properties and chemistry, as outlined in this guide, is fundamental to unlocking its full potential in research and commercial applications.

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